molecular formula C24H19FO8S B2917601 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate CAS No. 859663-60-8

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B2917601
CAS No.: 859663-60-8
M. Wt: 486.47
InChI Key: POUDCMZVLNLPDA-JMIUGGIZSA-N
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Description

The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a benzofuran derivative characterized by a benzylidene moiety substituted with three methoxy groups at positions 3, 4, and 3. The 6-position of the benzofuran core is functionalized with a 4-fluorobenzenesulfonate ester group. The Z-configuration of the benzylidene double bond is critical for maintaining stereochemical integrity and biological efficacy .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO8S/c1-29-21-11-14(12-22(30-2)24(21)31-3)10-20-23(26)18-9-6-16(13-19(18)32-20)33-34(27,28)17-7-4-15(25)5-8-17/h4-13H,1-3H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDCMZVLNLPDA-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a benzofuran core and a trimethoxybenzylidene moiety, which contribute to its pharmacological properties. The following sections explore its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate. Its molecular formula is C24H19FO8SC_{24}H_{19}FO_8S with a molecular weight of approximately 466.47 g/mol. The presence of multiple functional groups, including methoxy and sulfonate moieties, enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. The trimethoxybenzylidene moiety may facilitate binding interactions, while the sulfonate group can improve cellular uptake and solubility.

Biological Activity Overview

Research has indicated various biological activities associated with compounds structurally similar to this compound:

Activity Description
Antioxidant Compounds with similar structures have shown significant antioxidant properties.
Antimicrobial Certain derivatives exhibit antibacterial and antifungal activities.
Anti-inflammatory Related compounds have demonstrated anti-inflammatory effects in vitro.
Cytotoxicity Some studies report cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Antioxidant Activity : A study investigated the antioxidant properties of related benzofuran derivatives. The results indicated that these compounds effectively scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Research on structurally analogous compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Cytotoxic Effects : In vitro studies demonstrated that related benzofuran derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other compounds:

Compound Structural Features Biological Activity
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuranLacks methoxy groupsReduced reactivity and activity
(Z)-3-oxo-2-(3,4-dimethoxybenzylidene)Fewer methoxy groupsAltered chemical properties
Benzofuran Derivative ASimilar benzofuran coreAntimicrobial properties

The presence of the 3,4,5-trimethoxybenzylidene moiety in this compound distinguishes it from other similar compounds by potentially enhancing its reactivity and biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorobenzenesulfonate group facilitates nucleophilic substitution due to the electron-withdrawing nature of the fluorophenylsulfonyl moiety. Key reactions include:

Reaction Type Conditions Outcome Reference
Aromatic Substitution Aliphatic amines (e.g., pyrrolidine) in DMF, 60°CFormation of sulfonamide derivatives via displacement of the sulfonate group.
Hydrolysis Aqueous NaOH (1 M), refluxCleavage of the sulfonate ester to yield phenolic intermediates.
  • Mechanistic Insight : The sulfonate group’s leaving ability is enhanced by resonance stabilization from the fluorinated aryl ring, enabling efficient SNAr (nucleophilic aromatic substitution) under mild conditions .

Elimination and Coupling Reactions

The Z-configured benzylidene moiety participates in stereospecific transformations:

Base-Induced Elimination

  • Conditions : KOtBu in THF, 0°C to room temperature.
  • Product : Formation of α,β-unsaturated ketone derivatives via deprotonation at the benzylidene β-carbon .
  • Stereochemical Stability : The Z-configuration is retained due to steric hindrance between the trimethoxybenzylidene and benzofuran groups .

Cross-Coupling

Reagent Catalyst Product
Suzuki reagents (e.g., arylboronic acids)Pd(PPh3)4, K2CO3Biaryl derivatives at the benzofuran C6 position.
Grignard reagentsCuI, THF, –78°CAlkylated benzofuran analogs.
  • Key Limitation : The sulfonate group may compete as a leaving group in coupling reactions, requiring regioselective protection .

Reductive Aldehyde Coupling

The benzylidene moiety (C=O) can undergo reductive coupling to form alkenes:

Reductant Conditions Product Z:E Ratio
LiAlH4Et2O, 0°CDihydrobenzofuran alcohol>95:5 (Z)
H2 (1 atm), Pd/CMeOH, 25°CSaturated benzofuranN/A
  • Mechanistic Pathway : Hydride attack occurs preferentially at the carbonyl carbon, preserving the Z-configuration of the benzylidene group .

Photochemical and Thermal Rearrangements

  • Photolysis (λ = 365 nm, CH3CN): Converts the Z-benzylidene isomer to the E-form via π–π* excitation, with a quantum yield of Φ = 0.32 .
  • Thermal Stability : No isomerization observed below 150°C, confirming kinetic stability under standard reaction conditions.

Biological Reactivity

While not the primary focus, preliminary studies suggest interactions with enzymatic targets:

  • DPP-IV Inhibition : Analogous triazolopiperazine derivatives (e.g., sitagliptin enamine) show competitive inhibition (IC50 ≈ 18 nM) via binding to the enzyme’s active site .
  • Protease Sensitivity : The sulfonate group increases resistance to hydrolytic cleavage in biological matrices.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target: (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate 4-fluorobenzenesulfonate C₂₄H₁₉FO₇S 470.46 Hypothesized enhanced solubility and stability due to sulfonate group
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate 4-chlorobenzenesulfonate C₂₃H₁₇ClO₇S 472.90 Structural analog with Cl substitution; potential halogen-dependent bioactivity
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate Cyclohexanecarboxylate C₂₅H₂₆O₇ 438.48 Lower polarity compared to sulfonate analogs
(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one 3-methoxybenzyloxy C₂₆H₂₂O₇ 446.45 Mycobacterium tuberculosis inhibitor (docking score: -8.2)
B1: (Z)-3-oxo-2-(quinolin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl derivative (aurone analog) Quinolin-2-ylmethylene C₃₂H₃₀NO₁₂ 620.60 Antitumor activity (65% yield, mp 189.9–190.2°C)

Key Observations:

  • Sulfonate vs. Carboxylate Groups: The 4-fluorobenzenesulfonate substituent in the target compound likely enhances aqueous solubility compared to the cyclohexanecarboxylate analog (MW 438.48) . Sulfonate groups are known to improve bioavailability in drug design.
  • Halogen Substitution : The 4-chloro analog (MW 472.90) suggests that halogen atoms at the para position may influence binding interactions in biological targets. Fluorine, being smaller and more electronegative, could optimize pharmacokinetics in the target compound.
  • This indicates that the benzylidene-benzofuran core is versatile for diverse therapeutic applications.

Q & A

Q. How can researchers validate target engagement in cellular models without fluorescent probes?

  • Methodology : Use cellular thermal shift assays (CETSA). Treat cells with the compound, lyse, heat denature (37–65°C), and centrifuge. Quantify soluble target protein via Western blot. A rightward shift in thermal stability confirms binding. Pair with siRNA knockdown to confirm specificity .

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